molecular formula C16H34Sn B1626876 (But-3-en-2-yl)(tributyl)stannane CAS No. 76505-19-6

(But-3-en-2-yl)(tributyl)stannane

Cat. No.: B1626876
CAS No.: 76505-19-6
M. Wt: 345.2 g/mol
InChI Key: HDDSEBPIVXXGGL-UHFFFAOYSA-N
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Description

(But-3-en-2-yl)(tributyl)stannane is an organotin compound with the molecular formula C18H38Sn. It is a derivative of tributyltin, where one of the butyl groups is replaced by a but-3-en-2-yl group. This compound is of interest in organic synthesis due to its ability to participate in various chemical reactions, particularly those involving radical intermediates.

Scientific Research Applications

(But-3-en-2-yl)(tributyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of organotin hydrides involves the cleavage of the relatively weak, nonionic bond between tin and hydrogen . This property makes them good radical reducing agents .

Safety and Hazards

Organotin compounds, including “(But-3-en-2-yl)(tributyl)stannane”, are known to have high toxicity and high fat solubility (lipophilicity) . Therefore, their use should be avoided with few exceptions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(But-3-en-2-yl)(tributyl)stannane can be synthesized through the reaction of tributyltin hydride with but-3-en-2-yl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(But-3-en-2-yl)(tributyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while reduction can produce various hydrocarbon derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(But-3-en-2-yl)(tributyl)stannane is unique due to the presence of the but-3-en-2-yl group, which imparts different reactivity and properties compared to other tributyltin derivatives. This makes it particularly useful in specific types of radical reactions and organic synthesis .

Properties

IUPAC Name

but-3-en-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3-4H,1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSEBPIVXXGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511810
Record name (But-3-en-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76505-19-6
Record name (But-3-en-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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